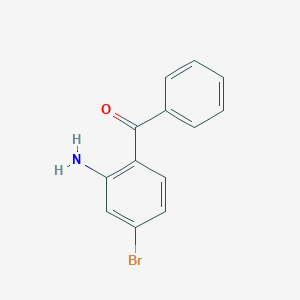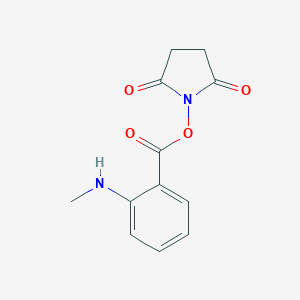
N-デスメチルフェニルトロキサミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Phenyltoloxamine Hydrochloride is a biochemical compound primarily used in proteomics research. It is a derivative of Phenyltoloxamine, an antihistamine drug known for its sedative and analgesic effects. The compound is characterized by its molecular formula C16H19NO•HCl and a molecular weight of 277.79 .
科学的研究の応用
N-Desmethyl Phenyltoloxamine Hydrochloride is primarily used in proteomics research. It serves as a biochemical tool to study protein interactions and functions. Additionally, it has applications in neurology research, where it is used to investigate the effects of antihistamines on the nervous system .
作用機序
Target of Action
The primary target of N-Desmethyl Phenyltoloxamine Hydrochloride is the H1 receptor . This receptor plays a crucial role in the body’s inflammatory response, and blocking it can help alleviate symptoms of conditions like allergic rhinitis, allergic conjunctivitis, and urticaria .
Mode of Action
As a first-generation H1 antihistamine , N-Desmethyl Phenyltoloxamine Hydrochloride interferes with the agonist activity of histamine at the H1 receptor . This interference attenuates inflammatory processes, providing relief from various allergic conditions .
Biochemical Pathways
It is known that the compound can cross the blood-brain barrier and cause tranquilizing effects at cns histamine receptors . This ability to potentiate the effects of analgesics may be explained in part by its chemical nature as a first-generation H1 antihistamine .
Pharmacokinetics
It is known that the compound is capable of crossing the blood-brain barrier .
Result of Action
The primary therapeutic use of N-Desmethyl Phenyltoloxamine Hydrochloride is as an adjuvant therapy in various combination products containing an analgesic . It is expected to potentiate the pain-relieving effect of the analgesic component of the product . This makes it useful for the temporary relief of minor aches and pains like headache, muscular aches, backaches, minor arthritis pain, common cold, toothaches, menstrual cramps, etc .
生化学分析
Biochemical Properties
It is known that N-Desmethyl Phenyltoloxamine Hydrochloride is a related compound to Phenyltoloxamine, which is an antihistamine drug with sedative and analgesic effects .
Cellular Effects
Phenyltoloxamine, a related compound, is known to have sedative and analgesic effects, suggesting that N-Desmethyl Phenyltoloxamine Hydrochloride may have similar effects .
Molecular Mechanism
Phenyltoloxamine, a related compound, is known to be a H1 receptor blocker and a member of the ethanolamine class of antihistaminergic drugs .
Metabolic Pathways
It is known that many first-generation H1 antihistamines, such as Phenyltoloxamine, have not had their pharmacokinetics optimally investigated .
準備方法
化学反応の分析
Types of Reactions
N-Desmethyl Phenyltoloxamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, changing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
類似化合物との比較
Similar Compounds
Phenyltoloxamine: The parent compound, known for its antihistamine properties.
Diphenhydramine: Another H1 receptor blocker with similar sedative and analgesic effects.
Uniqueness
N-Desmethyl Phenyltoloxamine Hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities compared to its parent compound and other similar antihistamines.
特性
IUPAC Name |
2-(2-benzylphenoxy)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-11-12-18-16-10-6-5-9-15(16)13-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIUOGRMRZMCFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)
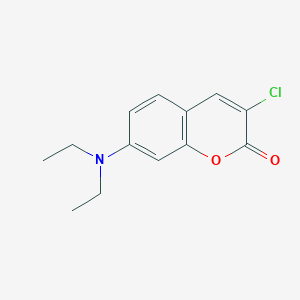
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)
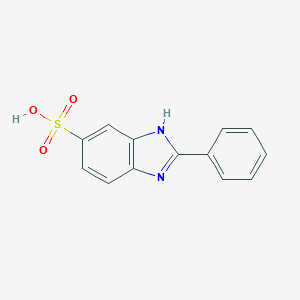
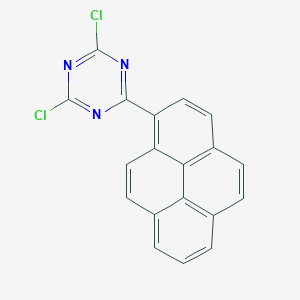
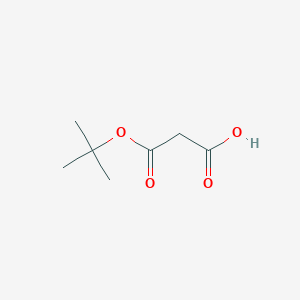
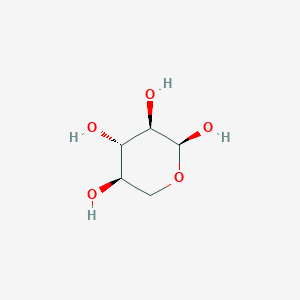
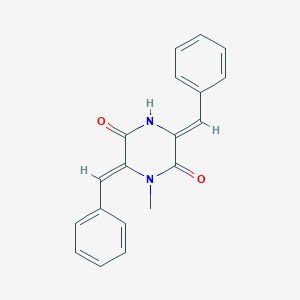
![[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B149504.png)
